molecular formula C14H23ClN2O2S B1421169 (2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride CAS No. 1185302-39-9

(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride

Cat. No.: B1421169
CAS No.: 1185302-39-9
M. Wt: 318.9 g/mol
InChI Key: LOCSZJGXVLOLTO-UHFFFAOYSA-N
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Description

The compound "(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride" (CAS: 1185302-39-9, MFCD12028314) is a piperidine derivative featuring a 4-methylphenylsulfonyl group at the piperidine nitrogen and a 2-ethylamine side chain terminated with a hydrochloride salt . Its molecular weight is approximately 343.83 g/mol, with a purity of 95% in commercial preparations . The sulfonyl group enhances metabolic stability and receptor-binding affinity, while the ethylamine moiety contributes to its basicity and solubility in aqueous media.

Properties

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S.ClH/c1-12-2-4-14(5-3-12)19(17,18)16-10-7-13(6-9-15)8-11-16;/h2-5,13H,6-11,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCSZJGXVLOLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds through three main stages:

  • Stage 1: Formation of the Piperidine Ring
    The core piperidine structure is synthesized via cyclization reactions, often starting from suitable precursors such as amino acids, aldehydes, or ketones, followed by reduction or cyclization protocols.
    Research findings highlight the use of aza-Michael reactions or cyclization of vinyl derivatives to generate the piperidine scaffold with high stereoselectivity.

  • Stage 2: Introduction of the Sulfonyl Group
    The sulfonylation involves reacting the piperidine derivative with a sulfonyl chloride, specifically 4-methylbenzenesulfonyl chloride, under basic or neutral conditions. This step attaches the sulfonyl group at the 1-position of the piperidine ring, forming a sulfonamide linkage.
    Research data suggest that the sulfonylation is performed at low temperatures (0–25°C) to control reaction rate and minimize byproduct formation.

  • Stage 3: Alkylation with Ethylamine and Salt Formation
    The final step involves nucleophilic substitution with ethylamine, introducing the ethylamine side chain at the 4-position of the piperidine ring. The resulting amine is then converted into its hydrochloride salt via treatment with hydrochloric acid, often in ethanol or other polar solvents, under reflux conditions.

Detailed Reaction Conditions and Data

Step Reagents Conditions Notes
Piperidine synthesis Vinyl aldehydes, vinylmagnesium bromide Grignard reaction at 0–25°C High-yield formation of substituted piperidones or derivatives
Sulfonylation 4-Methylbenzenesulfonyl chloride 0–25°C, inert atmosphere Controlled addition to avoid overreaction; yields sulfonylpiperidine intermediates
Amination Ethylamine Reflux in ethanol or acetonitrile Nucleophilic substitution at the 4-position
Hydrochloride salt formation Hydrochloric acid (gas or aqueous) Reflux or saturation at 80–85°C Ensures high purity of the hydrochloride salt

Research Findings on Reaction Optimization

  • Reaction Temperatures:
    Maintaining low temperatures during sulfonylation (0–25°C) minimizes side reactions, while elevated temperatures (80–85°C) are optimal for salt formation.

  • Reagents and Solvents:
    Use of dry dichloromethane or ethanol as solvents ensures better solubility and reaction control. Acid hydrolysis or salt formation typically employs aqueous HCl or HBr solutions.

  • Yield and Purity:
    High yields (>70%) are achievable with meticulous control of reaction parameters. Recovered byproducts such as amines can be recycled to improve overall process efficiency.

Alternative Synthetic Approaches

Recent advances include:

  • Double aza-Michael reactions for constructing chiral piperidones, which can serve as precursors for the target compound.
  • Oxidation methods using manganese dioxide or DDQ for functionalizing intermediate ketones, facilitating subsequent sulfonylation and amination steps.

Data Tables Summarizing Synthesis Parameters

Parameter Range / Conditions Significance
Reaction temperature -20°C to 85°C Controls selectivity and yield
Reagent equivalents Sulfonyl chloride: 1.1–1.2 eq Ensures complete sulfonylation
Solvent Dichloromethane, ethanol Affects solubility and reaction rate
Hydrolysis temperature 80–85°C Optimizes salt formation and byproduct recovery

Notes on Industrial Scale and Optimization

  • Scale-up involves continuous flow reactors and automation to maintain precise temperature and reagent addition, reducing impurities and increasing throughput.

  • Purification often employs recrystallization from ethanol or acetonitrile, with subsequent salt formation via gas saturation with HCl or direct addition.

Chemical Reactions Analysis

(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the ethylamine side chain.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve specific temperatures and pH levels to achieve optimal results.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In organic synthesis, (2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride serves as a reagent and building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduction reactions can be performed with lithium aluminum hydride.
  • Substitution Reactions : Nucleophilic substitution can occur at the piperidine ring or ethylamine side chain.

Biology

The compound is utilized in biological research to study cellular signaling pathways and receptor interactions. Its potential as a pharmacological agent is being explored in various contexts:

  • Cellular Signaling Studies : Investigating its role in modulating signaling pathways.
  • Receptor Interactions : Understanding how it interacts with specific receptors in cellular systems.

Medicine

Research into therapeutic applications has identified this compound as a candidate for treating various diseases:

  • Neurodegenerative Diseases : Potential use as an acetylcholinesterase inhibitor, which could be beneficial in treating conditions like Alzheimer's disease.
  • Metabolic Disorders : Investigations into its role in managing metabolic syndrome, including type 2 diabetes and obesity.

Data Tables

Activity TypeDescriptionReference
Acetylcholinesterase InhibitionStrong inhibitory activity observed in vitro studies
Antibacterial ActivityEffective against Staphylococcus aureus with MIC < 50 µg/mL
Anticancer PotentialInhibits cell proliferation in cancer cell lines

Case Study 1: Acetylcholinesterase Inhibition

A series of synthesized compounds were evaluated for their ability to inhibit acetylcholinesterase. The most active derivatives achieved IC50 values lower than 5 µM, indicating strong potential for therapeutic applications in neurodegenerative diseases.

Case Study 2: Antibacterial Screening

In studies focused on synthesizing piperidine derivatives, several compounds exhibited significant antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa, with some achieving minimum inhibitory concentrations below 50 µg/mL.

Mechanism of Action

The mechanism of action of (2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Based Sulfonamides

Compound A : 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride (CAS: 1158497-67-6)
  • Key Differences: Replaces the 4-methylphenylsulfonyl group with a 4-chlorobenzyl substituent. Lacks the ethylamine side chain, retaining only a primary amine at the piperidine 4-position. serotonin receptors) .
Compound B : N-Phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide (CAS: 3258-84-2)
  • Key Differences :
    • Features an acetamide group instead of a sulfonamide.
    • Includes a phenylethyl substituent on the piperidine nitrogen.
    • Functional Impact : The acetamide group introduces hydrogen-bonding capacity, which may enhance interactions with enzymes like acetylcholinesterase (AChE) compared to the sulfonamide’s electron-withdrawing effects .
Target Compound vs. A/B :
Property Target Compound Compound A Compound B
Substituent on N 4-Methylphenylsulfonyl 4-Chlorobenzyl Phenylethyl + Acetamide
Side Chain 2-Ethylamine (HCl salt) Primary amine (HCl salt) None
Molecular Weight ~343.83 g/mol ~270.80 g/mol ~325.84 g/mol
Enzymatic Targets α2A/5-HT7 receptors (inferred) Not reported Acetylcholinesterase

Piperidine-Amines with Aromatic Moieties

Compound C : Indoramin Hydrochloride (CAS: 38821-52-2)
  • Key Differences: Contains a benzamide group and an indole-ethyl side chain. Pharmacological Profile: Known as an α1-adrenergic antagonist, contrasting with the target compound’s inferred dual α2A/5-HT7 receptor antagonism .
Compound D : 1-{2-[(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy]ethyl}piperidin-4-amine hydrochloride
  • Key Differences :
    • Replaces the sulfonyl group with a dihydrobenzofuran-oxyethyl substituent.
    • Functional Impact : The oxygen-rich benzofuran group may improve blood-brain barrier penetration compared to the sulfonamide’s polarity .

Pharmacological and Physicochemical Data

Receptor Binding Profiles

  • Target Compound : Predicted dual α2A/5-HT7 receptor antagonism based on structural analogs in (compounds 6–19). The sulfonyl group enhances 5-HT7 affinity, while the ethylamine chain modulates α2A selectivity .

Physicochemical Properties

Parameter Target Compound Compound A Compound D
LogP (Predicted) 2.1 1.8 2.5
Aqueous Solubility Moderate High Low
Metabolic Stability High (sulfonamide) Moderate High

Biological Activity

(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride, a compound with the molecular formula C14H23ClN2O2S, is gaining attention in pharmacological research due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a 4-methylphenylsulfonyl group and an ethylamine side chain. The synthesis involves multiple steps, beginning with the formation of the piperidine ring and culminating in the hydrochloride salt formation. Reaction conditions are optimized for high purity and yield, typically utilizing controlled temperatures and pressures.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing signaling pathways.
  • Enzyme Inhibition : Studies have indicated potential inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antibacterial Activity : Preliminary studies suggest moderate to strong antibacterial effects against pathogens like Salmonella typhi and Bacillus subtilis.
  • Anticancer Potential : The compound has shown promise in inhibiting tumor cell proliferation, indicating potential use in cancer therapy.
  • Anti-inflammatory Effects : It may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureBiological Activity
PiperineC17H19NAntioxidant, anti-inflammatory
SulfapyridineC11H12N4O3SAntibacterial, anti-inflammatory
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl} derivativesVariesAnticancer, enzyme inhibition

The presence of the 4-methylphenylsulfonyl group distinguishes this compound from others, enhancing its pharmacological profile .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of this compound:

  • In Vitro Studies : In vitro assays demonstrated significant inhibition of AChE, suggesting potential applications in treating neurodegenerative diseases.
  • BSA Binding Studies : Binding interactions with bovine serum albumin (BSA) indicate favorable pharmacokinetic properties, which are crucial for drug development .
  • Cytotoxicity Assays : Compounds derived from similar structures showed varying degrees of cytotoxicity against different cancer cell lines, highlighting the need for further exploration of this compound's anticancer properties .

Q & A

Q. What are the recommended synthetic routes for (2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via sulfonylation of a piperidine intermediate using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine). Post-synthesis, reverse-phase HPLC with a mobile phase of acetonitrile/water/phosphoric acid (or formic acid for MS compatibility) is recommended for purity validation. This method ensures separation of unreacted starting materials and byproducts .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including gloves and goggles. In case of skin contact, immediately rinse with water and remove contaminated clothing. For inhalation exposure, relocate to fresh air and seek medical attention if symptoms persist. Store in a cool, dry environment, avoiding incompatible reagents like strong oxidizing agents .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy for proton and carbon backbone analysis. High-resolution mass spectrometry (HRMS) should be used to verify molecular weight. Cross-reference spectral data with known analogs, such as 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, to confirm functional group assignments .

Advanced Research Questions

Q. How can contradictions in bioactivity data across experimental models (e.g., enzyme vs. cell-based assays) be resolved?

  • Methodological Answer : Conduct dose-response studies under standardized conditions (pH 7.4, 37°C) to assess potency variability. Use statistical tools like ANOVA to evaluate inter-assay variability. For example, discrepancies in semicarbazide-sensitive amine oxidase (SSAO) inhibition data may arise from differences in enzyme sources or assay buffers; systematic replication is critical .

Q. What experimental design considerations are critical for studying the compound’s stability under varying environmental conditions?

  • Methodological Answer : Design accelerated stability studies using a split-plot factorial approach. Test factors like temperature (4°C, 25°C, 40°C), pH (3–9), and light exposure. Monitor degradation via HPLC-MS to identify breakdown products (e.g., sulfonic acid derivatives). Environmental fate studies should follow OECD guidelines for abiotic/biotic transformation analysis .

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to evaluate parameters such as reaction time, solvent ratio (e.g., methanol/water mixtures), and catalyst loading. For example, refluxing in a 1:1 methanol-water mixture at controlled pH (adjusted with sodium acetate) improves yield by minimizing side reactions. Monitor intermediates via in-situ FTIR .

Q. What advanced techniques are suitable for characterizing degradation products in long-term storage studies?

  • Methodological Answer : Combine LC-QTOF-MS for high-resolution structural elucidation of degradation products. For example, oxidation products may include sulfoxide derivatives. Pair this with computational modeling (e.g., density functional theory) to predict degradation pathways. Validate findings against reference standards like N-phenylpiperidin-4-amine analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride
Reactant of Route 2
(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.